molecular formula C18H24N2O8 B1670974 Disuccinimidyl Sebacate CAS No. 23024-29-5

Disuccinimidyl Sebacate

Cat. No.: B1670974
CAS No.: 23024-29-5
M. Wt: 396.4 g/mol
InChI Key: XPKIVYVYXKPGBP-UHFFFAOYSA-N
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Description

Disuccinimidyl sebacate (this compound) is a homobifunctional cross-linking reagent widely used in biochemical and molecular biology research. It is particularly useful in protein crosslinking and the creation of antibody-drug conjugates . The compound has the chemical formula C18H24N2O8 and a molecular weight of 396.39 g/mol .

Mechanism of Action

Target of Action

Disuccinimidyl Sebacate (DSSeb) is primarily used as a cross-linker in the synthesis of intermolecular cross-linked peptides . Its primary targets are therefore the amino groups in proteins and peptides .

Mode of Action

DSSeb contains an amine-reactive N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon spacer arm . These NHS esters react with primary amines at pH 7–9 to form stable amide bonds, along with the release of the N-hydroxysuccinimide . This reaction allows DSSeb to link two separate peptide chains together, creating a cross-linked structure.

Action Environment

The efficacy and stability of DSSeb’s cross-linking action can be influenced by various environmental factors. For instance, the pH of the solution is crucial, as the NHS ester groups in DSSeb react with primary amines most efficiently at pH 7–9 . Additionally, the temperature and the presence of other reactive substances can also affect the cross-linking process.

Biochemical Analysis

Biochemical Properties

Disuccinimidyl Sebacate plays a significant role in biochemical reactions. It is designed to covalently interact with molecules of interest, resulting in conjugation . This property allows this compound to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact molecular mechanism of action of this compound is complex and depends on the specific biochemical context.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disuccinimidyl sebacate is synthesized through the reaction of sebacic acid with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Disuccinimidyl sebacate primarily undergoes nucleophilic substitution reactions. The NHS esters react with primary amines to form stable amide bonds .

Common Reagents and Conditions

    Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide.

    Conditions: Organic solvents like dichloromethane, room temperature.

Major Products

The major products formed from these reactions are amide bonds, which are crucial in protein crosslinking and the formation of antibody-drug conjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disuccinimidyl sebacate is unique due to its longer spacer arm, which allows for greater flexibility and distance between crosslinked molecules. This property makes it particularly useful in applications requiring more extensive crosslinking .

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O8/c21-13-9-10-14(22)19(13)27-17(25)7-5-3-1-2-4-6-8-18(26)28-20-15(23)11-12-16(20)24/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKIVYVYXKPGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392406
Record name DSSeb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23024-29-5
Record name DSSeb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sebacic acid bis(N-succinimidyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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